molecular formula C19H15F3N2 B11455936 N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

Cat. No.: B11455936
M. Wt: 328.3 g/mol
InChI Key: ARHFTGVTFPUMMX-UHFFFAOYSA-N
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Description

N-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopenta[b]quinoline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Mechanism of Action

The mechanism of action of N-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The quinoline core can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted quinolines and phenyl derivatives, such as:

Uniqueness

N-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H-CYCLOPENTA[B]QUINOLIN-9-AMINE is unique due to its specific combination of a trifluoromethyl group and a cyclopenta[b]quinoline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H15F3N2

Molecular Weight

328.3 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

InChI

InChI=1S/C19H15F3N2/c20-19(21,22)12-5-3-6-13(11-12)23-18-14-7-1-2-9-16(14)24-17-10-4-8-15(17)18/h1-3,5-7,9,11H,4,8,10H2,(H,23,24)

InChI Key

ARHFTGVTFPUMMX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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